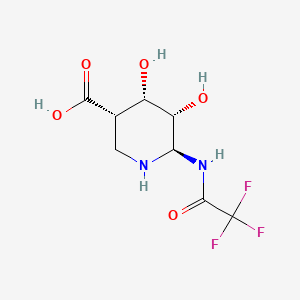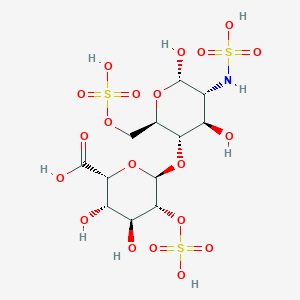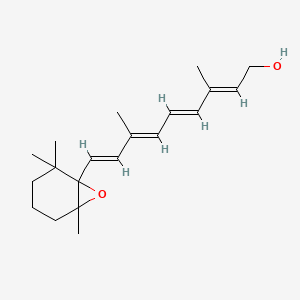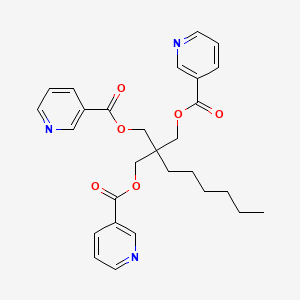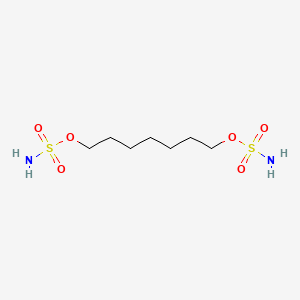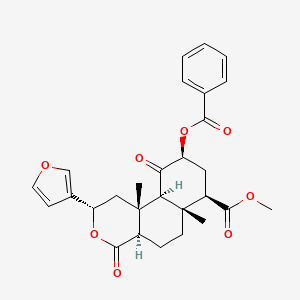
Herkinorin
Vue d'ensemble
Description
Herkinorin is an opioid analgesic that is an analogue of the natural product salvinorin A. It was discovered in 2005 during structure-activity relationship studies into neoclerodane diterpenes, the family of chemical compounds of which salvinorin A is a member . Unlike salvinorin A, which is a selective kappa-opioid receptor agonist with no significant mu-opioid receptor affinity, this compound is predominantly a mu-opioid receptor agonist .
Applications De Recherche Scientifique
Herkinorin has several scientific research applications:
Mécanisme D'action
Herkinorin is a novel opioid receptor agonist that has been the subject of extensive research due to its unique properties and potential therapeutic applications . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets the mu-opioid receptor (MOR) . It is predominantly a MOR agonist, with a higher affinity for MOR compared to kappa-opioid receptors (KOR) and delta-opioid receptors (DOR) . The activation of opioid receptors, a member of G protein-coupled receptors (GPCRs), plays an important role in this compound’s neuroprotective effects .
Mode of Action
This compound interacts with its targets in a unique way. This interaction is key for downstream signaling pathways involved in the development of side effects, such as tolerance . This compound reaches an allosteric sodium ion binding site near N150 3.35 . Key interactions in that region appear relevant for the lack of β-arrestin recruitment by this compound .
Biochemical Pathways
This compound modulates NOD-like receptor protein 3 (NLRP3)-mediated inflammatory responses, which are mechanisms of inflammation-associated disease and pathological processes . It downregulates NLRP3 levels by inhibiting the activation of the nuclear factor kappa B (NF-κB) pathway, reducing the phosphorylation level of p65 and IκBα .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial to its bioavailability. The adme properties of this compound itself, including low solubility and poor cns penetration, limit its clinical development as a systemic analgesic . Efforts are underway to identify analogs with improved bioavailability .
Result of Action
This compound negatively regulates the NLRP3 inflammasome to alleviate neuronal ischemic injury through inhibiting the NF-κB pathway mediated primarily by MOR activation . Inhibition of the NF-κB pathway by this compound may be achieved by decreasing the ubiquitination level of IκBα, in which β-arrestin2 may play an important role .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, a study in primates showed that this compound acts peripherally as both a μ- and κ-opioid receptor agonist, with a fast onset of action .
Analyse Biochimique
Cellular Effects
Herkinorin has been shown to have a significant impact on cellular function. Unlike most μ-opioid receptor agonists, this compound does not promote the recruitment of β-arrestin 2 to the intracellular domain of the μ-opioid receptor, or induce receptor internalization . This suggests that this compound may not produce tolerance and dependence in the same way as other opioids .
Molecular Mechanism
The molecular mechanism of this compound involves an allosteric sodium ion site, water networks, conformational rearrangements in conserved motifs, and collective motions of loops and transmembrane helices . These analyses led to the understanding of μ-OR’s G-protein-biased signaling . This compound arises as the archetype modulator of μ-OR and its interactive pattern could be used for screening efforts via protein–ligand interaction fingerprint (PLIF) studies .
Temporal Effects in Laboratory Settings
In cumulative dosing studies (0.01-0.32 mg/kg i.v.), this compound produced only small effects in gonadally intact males, but a more robust effect in females . Time course studies with this compound (0.32 mg/kg) confirmed this greater effectiveness in females and revealed a fast onset after i.v. administration (e.g., by 5-15 min) .
Dosage Effects in Animal Models
Antagonism experiments with different doses of nalmefene (0.01 and 0.1 mg/kg) caused dose-dependent and complete prevention of the effect of this compound in females . This is consistent with a principal μ-agonist effect of this compound, with likely partial contribution by κ-agonist effects .
Transport and Distribution
A study in primates showed it to act peripherally as both a μ- and κ-opioid receptor agonist . The study did not find any evidence of central activity in primates and questions whether this compound’s effects are due entirely to peripheral binding .
Subcellular Localization
It is known that unlike most μ-opioid receptor agonists, this compound does not promote the recruitment of β-arrestin 2 to the intracellular domain of the μ-opioid receptor .
Méthodes De Préparation
Analyse Des Réactions Chimiques
Herkinorin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Comparaison Avec Des Composés Similaires
Herkinorin is unique compared to other similar compounds due to its selective mu-opioid receptor agonism and lack of beta-arrestin 2 recruitment . Similar compounds include:
Salvinorin A: A selective kappa-opioid receptor agonist with no significant mu-opioid receptor affinity.
Kurkinorin: Another neoclerodane diterpene with similar properties but different receptor affinities.
Salvinorin B methoxymethyl ether: A derivative of salvinorin B with modified properties. This compound’s unique properties make it a promising candidate for developing new analgesics with fewer side effects.
Propriétés
IUPAC Name |
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-benzoyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O8/c1-27-11-9-18-26(32)36-21(17-10-12-34-15-17)14-28(18,2)23(27)22(29)20(13-19(27)25(31)33-3)35-24(30)16-7-5-4-6-8-16/h4-8,10,12,15,18-21,23H,9,11,13-14H2,1-3H3/t18-,19-,20-,21-,23-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDQMXRFUVDCHC-XAGHGKQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC(=O)C4=CC=CC=C4)C)C5=COC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OC(=O)C4=CC=CC=C4)C)C5=COC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30235444 | |
| Record name | Herkinorin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30235444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862073-77-6 | |
| Record name | Herkinorin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862073-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Herkinorin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862073776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Herkinorin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30235444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HERKINORIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XN29VGR24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


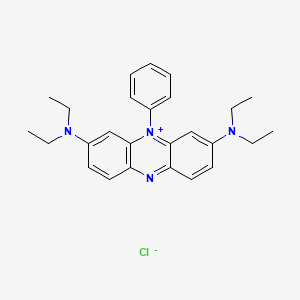
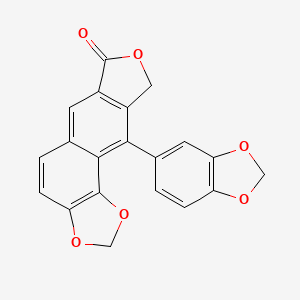
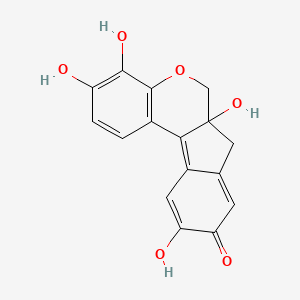
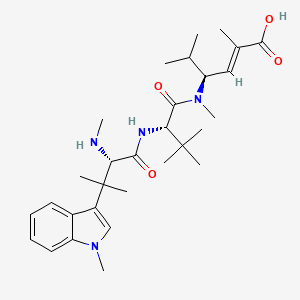
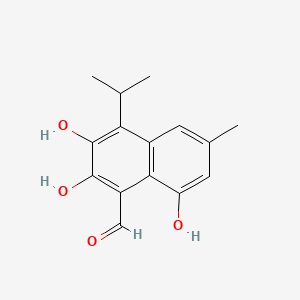
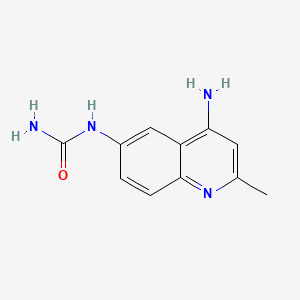
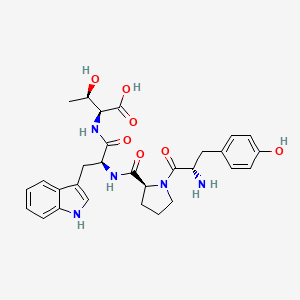
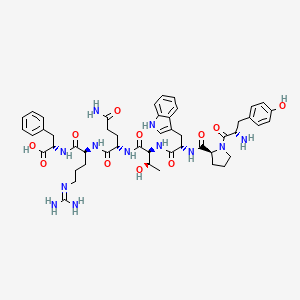
![3-hydroxy-N-[(Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]naphthalene-2-carboxamide](/img/structure/B1673058.png)
